molecular formula C9H18N2O2 B153223 Tert-butyl 3-(methylamino)azetidine-1-carboxylate CAS No. 454703-20-9

Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Cat. No. B153223
M. Wt: 186.25 g/mol
InChI Key: CHRBSEYIEDTNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(methylamino)azetidine-1-carboxylate is a compound that falls within the category of azetidines, which are four-membered nitrogen-containing heterocycles. These structures are of interest in medicinal chemistry due to their presence in various biologically active compounds and potential as building blocks for the synthesis of amino alcohols and polyamines.

Synthesis Analysis

The synthesis of related azetidine compounds has been explored in several studies. For instance, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines, was synthesized from an acetonide protected aziridine through acid-catalyzed hydrolysis followed by glycol cleavage . Another study reported the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate through a [3+2] cycloaddition reaction, highlighting the versatility of azetidine derivatives in constructing complex heterocyclic structures .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex and is often confirmed through various spectroscopic methods. For example, the structure of the novel 1,3-selenazole derivative of azetidine was confirmed by detailed NMR spectroscopic experiments, HRMS, and elemental analysis . These techniques are crucial for establishing the identity and purity of synthesized azetidine compounds.

Chemical Reactions Analysis

Azetidine and its derivatives participate in a variety of chemical reactions. Silylmethyl-substituted aziridine and azetidine, for example, reacted efficiently with nitriles and carbonyl substrates to generate products such as imidazoline, oxazolidine, and tetrahydropyrimidine. The azetidine also rearranged to the pyrrolidine skeleton under certain conditions, demonstrating the reactivity and versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their functional groups and molecular structure. While specific data on tert-butyl 3-(methylamino)azetidine-1-carboxylate is not provided, related compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been synthesized, providing a convenient entry point to novel compounds and allowing exploration of chemical space complementary to piperidine ring systems . The properties of these compounds can be tailored through selective derivatization on the azetidine and cyclobutane rings.

Scientific Research Applications

Application 1: Synthesis of Azaspiro [3.4]octanes

  • Summary of the Application : Tert-butyl 3-(methylamino)azetidine-1-carboxylate is used as a building block in the synthesis of azaspiro [3.4]octanes .
  • Methods of Application : This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .

Application 2: Synthesis of Protected 3-Haloazetidines

  • Summary of the Application : Tert-butyl 3-(methylamino)azetidine-1-carboxylate is used in the synthesis of protected 3-haloazetidines, which are widely used and versatile building blocks in medicinal chemistry .
  • Methods of Application : These intermediates have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .
  • Results or Outcomes : These intermediates were subsequently used to prepare a series of high-value azetidine-3-carboxylic acid derivatives .

Application 3: Preparation of Janus Kinase 3 (JAK3) Inhibitors

  • Summary of the Application : This compound is used in the preparation of Janus kinase 3 (JAK3) inhibitors . JAK3 is a target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer and other diseases .

Application 4: Preparation of HCV Protease Inhibitors

  • Summary of the Application : This compound is used in the preparation of a second class of HCV protease inhibitors useful in the treatment of HCV genotype 1 infection .

Application 5: Preparation of Novel Aminoglycoside Compounds

  • Summary of the Application : This compound is used in the preparation of novel aminoglycoside compounds with antibacterial activity .

Application 6: Preparation of Bicyclic Azacyclobenzylamine Derivatives

  • Summary of the Application : This compound is used in the preparation of bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .

properties

IUPAC Name

tert-butyl 3-(methylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(6-11)10-4/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRBSEYIEDTNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963394
Record name tert-Butyl 3-(methylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(methylamino)azetidine-1-carboxylate

CAS RN

454703-20-9
Record name tert-Butyl 3-(methylamino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-(methylamino)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-Boc-azetidin-3-on (240 mg) in methanol (20 ml) were added methylamine hydrochloride (1.42 g) and 10% palladium carbon (1.0 g), followed by stirring under hydrogen atmosphere at room temperature for 60 hours. The reaction mixture was filtered to remove the catalyst. To the filtrate was added again 10% palladium carbon (1.0 g), followed by stirring under hydrogen atmosphere (0.40 MPa) at room temperature for 9 hours. The reaction mixture was filtered to remove the catalyst, and the filtrate was concentrated under reduced pressure. To the resultant residue were added a saturated aqueous solution of sodium hydrogencarbonate, ethyl acetate and potassium carbonate, followed by partition. The aqueous layer was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, concentrated under reduced pressure to provide a crude product of the title compound (216 mg) as a pale yellow oil.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-Butyl 3-iodoazetidine-1-carboxylate (EP 1176142, pg. 23, ex. 2 (i)) (2.0 g, 7.07 mmol) was added to 33% methylamine in ethanol (45 mL) and the reaction mixture heated in a sealed vessel at 100° C. for 24 hours. The reaction mixture was concentrated in vacuo and the residue partitioned between ethyl acetate and 1M aqueous sodium hydroxide. The organic layer was separated and washed with brine, dried over magnesium sulphate and concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluting with dichloromethane:methanol:0.880 ammonia 96:3.5:0.5 to yield the title product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(methylamino)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(methylamino)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(methylamino)azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(methylamino)azetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(methylamino)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Citations

For This Compound
1
Citations
MS Malamas, M Lamani, SI Farah… - …, 2021 - Wiley Online Library
Fine‐tuning than complete disruption of 2‐arachidonoylglycerol (2‐AG) metabolism in the brain represents a promising pharmacological approach to limit potential untoward effects …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.